3-Amino-5-nitrophenol
Overview
Description
3-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a yellow solid that is used in various chemical applications. This compound is known for its unique structure, which includes both an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of aniline followed by the replacement of the amino group via its diazonium derivative . Another method includes the nitration of phenol, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of phenol using a mixture of nitric acid and sulfuric acid, followed by reduction using hydrogen or other reducing agents . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming compounds like 3,5-diaminophenol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: 3,5-Diaminophenol.
Substitution: Halogenated phenols.
Scientific Research Applications
3-Amino-5-nitrophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-nitrophenol involves its interaction with various molecular targets and pathways. The amino and nitro groups allow it to participate in redox reactions, which can affect cellular processes. In biological systems, it can act as an inhibitor or activator of enzymes, influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 5-Amino-2-nitrophenol
Comparison: 3-Amino-5-nitrophenol is unique due to the specific positioning of its amino and nitro groups on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-Amino-4-nitrophenol has different reactivity patterns due to the different positions of its functional groups . The unique structure of this compound makes it particularly useful in certain chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-amino-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFQVODGUQVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442306 | |
Record name | 3-amino-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-64-4 | |
Record name | 3-amino-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.